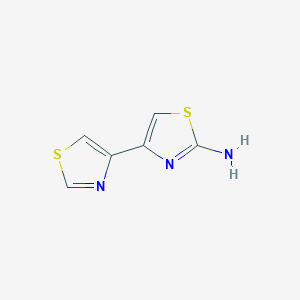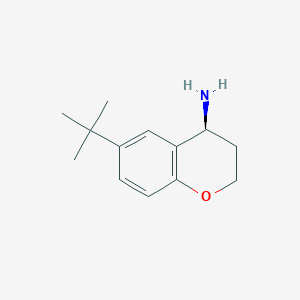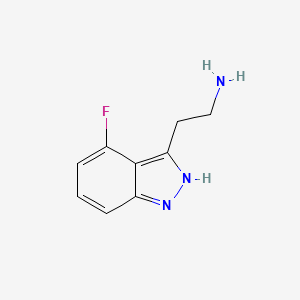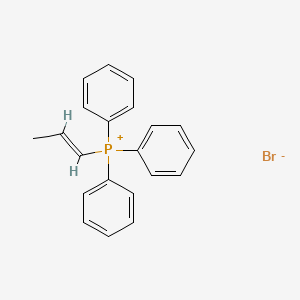
Phosphonium, bromide, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, bromide, (E)- is a compound belonging to the class of phosphonium salts. These salts are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a bromide anion. Phosphonium salts are known for their stability and versatility in various chemical reactions, making them valuable in both academic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, bromide, (E)- can be synthesized through the quaternization of phosphines by alkyl halides. This process involves the nucleophilic addition of a tertiary phosphine to an alkyl halide, resulting in the formation of a quaternary phosphonium cation and a bromide anion. The reaction can proceed with or without the use of a solvent, but an inert atmosphere is required to prevent oxidation of the phosphines .
Industrial Production Methods
In industrial settings, the synthesis of phosphonium salts often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the quaternization process. Purification methods like vacuum distillation, biphasic extraction, or recrystallization are employed to remove impurities and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, bromide, (E)- undergoes various types of chemical reactions, including:
Oxidation: Phosphonium salts can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphonium salts back to phosphines.
Substitution: Phosphonium salts can participate in substitution reactions, where the bromide anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Applications De Recherche Scientifique
Phosphonium, bromide, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Employed in the study of biological membranes and as a probe for membrane potential.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of phosphonium, bromide, (E)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. In the Wittig reaction, the ylide formed from phosphonium, bromide, (E)- reacts with aldehydes or ketones to produce alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the formation of a four-membered ring called an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine oxide .
Comparaison Avec Des Composés Similaires
Phosphonium, bromide, (E)- can be compared with other similar compounds such as:
Tetraphenylphosphonium bromide: Similar in structure but with phenyl groups instead of alkyl groups.
Methyltriphenylphosphonium bromide: Contains a methyl group and three phenyl groups.
Tetrabutylphosphonium bromide: Contains four butyl groups.
Uniqueness
Phosphonium, bromide, (E)- is unique due to its specific alkyl group configuration, which can influence its reactivity and stability in various chemical reactions. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction for the synthesis of alkenes .
Conclusion
Phosphonium, bromide, (E)- is a versatile and valuable compound in both academic and industrial settings. Its stability, reactivity, and wide range of applications make it an important tool in various fields of scientific research and industrial processes.
Propriétés
Numéro CAS |
28691-76-1 |
|---|---|
Formule moléculaire |
C21H20BrP |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
triphenyl-[(E)-prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-18H,1H3;1H/q+1;/p-1/b18-2+; |
Clé InChI |
DEQBDPCMPVARSX-QMUAEARGSA-M |
SMILES isomérique |
C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

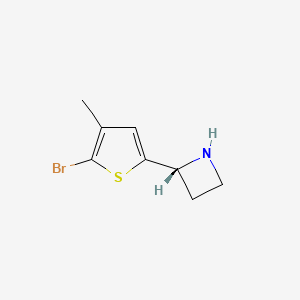
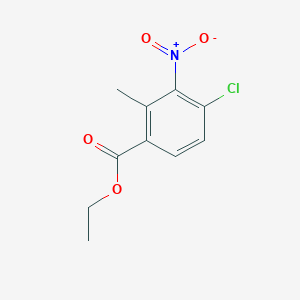



![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
